Sorbinicate

説明

Sorbinicate is a derivative of nicotinic acid, known for its antihypercholesterolaemic and vasodilating properties. It has a favorable influence on blood rheology and platelet function, making it a compound of interest in medical and biochemical research .

準備方法

Synthetic Routes and Reaction Conditions: Sorbinicate is synthesized through esterification reactions involving nicotinic acid and specific alcohols. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the esterification process is optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to maximize efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride

Nucleophiles: Halogens, amines

Major Products:

科学的研究の応用

Sorbinicate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and other chemical reactions.

Biology: Investigated for its effects on blood rheology and platelet function, making it relevant in studies related to cardiovascular health.

Medicine: Explored for its potential therapeutic effects in managing cholesterol levels and improving blood flow.

作用機序

ソルビン酸塩は、主にニコチン酸受容体との相互作用を通じてその効果を発揮します。 血流レオロジーに影響を与え、血液粘度を低下させ、赤血球の変形を改善します。 さらに、血小板凝集を阻害することにより血小板機能に影響を与え、血栓症を予防するのに役立つ可能性があります。 関与する分子標的と経路には、脂質代謝の調節と内皮機能の強化が含まれます .

類似の化合物:

ニコチン酸: 同じ抗高コレステロール血症作用を共有しますが、エステル化と薬物動態プロファイルが異なります。

ナイアシン: ニコチン酸の別の誘導体であり、脂質低下効果で知られていますが、代謝経路が異なります。

ヘキサニコチン酸塩: 同様の血管拡張作用を持つ関連化合物ですが、構造と機能的な特徴が異なります.

ソルビン酸塩の独自性: ソルビン酸塩は、特定のエステル化により、他のニコチン酸誘導体と比較して安定性とバイオアベイラビリティが向上しています。 抗高コレステロール血症作用と血管拡張作用を組み合わせた独特の効果により、研究と治療への応用において貴重な化合物となっています .

類似化合物との比較

Nicotinic Acid: Shares similar antihypercholesterolaemic properties but differs in its esterification and pharmacokinetic profile.

Niacin: Another derivative of nicotinic acid, known for its lipid-lowering effects but with different metabolic pathways.

Hexanicotinate: A related compound with similar vasodilating properties but distinct structural and functional characteristics.

Uniqueness of Sorbinicate: this compound stands out due to its specific esterification, which enhances its stability and bioavailability compared to other nicotinic acid derivatives. Its unique combination of antihypercholesterolaemic and vasodilating effects makes it a valuable compound for both research and therapeutic applications .

特性

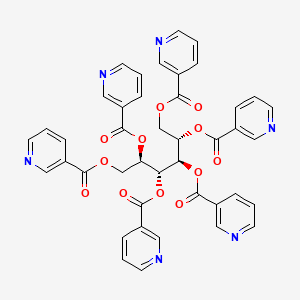

IUPAC Name |

2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLNFKFNFLWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863704 | |

| Record name | 1,2,3,4,5,6-Hexa-O-(pyridine-3-carbonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6184-06-1 | |

| Record name | Sorbinicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。